Iodoacetamide-PEG3-azide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

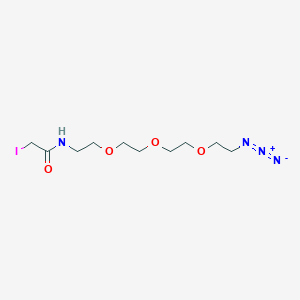

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-iodoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19IN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKSZBZLUGCWFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])NC(=O)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19IN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Iodoacetamide-PEG3-azide: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoacetamide-PEG3-azide is a versatile heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, chemical biology, and drug development. This guide provides a comprehensive overview of its chemical properties, mechanisms of action, and key applications. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows are presented to enable researchers to effectively utilize this powerful chemical tool.

Introduction

This compound is a chemical reagent featuring three key components: an iodoacetamide (B48618) group, a short polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) group. This unique combination of functionalities allows for the sequential and specific conjugation of different molecules. The iodoacetamide moiety selectively reacts with thiol groups, commonly found in cysteine residues of proteins, while the azide group participates in highly efficient and bioorthogonal "click chemistry" reactions. The hydrophilic PEG3 linker enhances solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance.

This reagent has gained significant traction in various research and development areas, including:

-

Proteomics: For labeling and identifying specific proteins in complex biological samples.

-

Drug Delivery: To create precisely functionalized drug delivery systems.

-

PROTACs (PROteolysis TArgeting Chimeras): As a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, leading to targeted protein degradation.

-

Bioconjugation: For the creation of well-defined bioconjugates such as antibody-drug conjugates (ADCs).

Chemical Properties and Specifications

This compound is a valuable tool for researchers due to its well-defined chemical and physical properties. The following table summarizes its key specifications, compiled from various suppliers.

| Property | Value | Reference(s) |

| Chemical Formula | C10H19IN4O4 | [1][2] |

| Molecular Weight | 386.19 g/mol | [1][2] |

| CAS Number | 1594986-04-5 | [1][2] |

| Appearance | Liquid or solid | [2] |

| Purity | ≥95% | [1][3] |

| Solubility | Soluble in DMSO, DMF, DCM | [4] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [4][5] |

Mechanism of Action

The utility of this compound lies in its dual reactivity, enabling a two-step conjugation strategy.

Thiol-Reactive Iodoacetamide Group

The iodoacetamide group reacts specifically with the thiol side chain of cysteine residues in proteins and peptides. This reaction, known as alkylation, proceeds via an S_N2 mechanism where the nucleophilic thiolate anion attacks the carbon atom bearing the iodine, leading to the formation of a stable thioether bond. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the thiol group is deprotonated to the more reactive thiolate form.

Bioorthogonal Azide Group

The terminal azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide can undergo two primary types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring by reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction where the azide reacts with a strained cyclooctyne, such as DBCO or BCN, to form a triazole. This is particularly useful in living systems where the toxicity of copper is a concern.[5][6]

The following diagram illustrates the general workflow for a two-step bioconjugation using this compound.

Bioconjugation workflow using this compound.

Applications

PROTAC Development

One of the most significant applications of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5][7] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound can serve as the linker connecting the target protein-binding ligand (often containing a reactive cysteine) to the E3 ligase ligand (functionalized with an alkyne for click chemistry).

The following diagram illustrates the mechanism of action of a PROTAC.

PROTAC mechanism of action.

Site-Specific Protein Labeling and Bioconjugation

The thiol-reactivity of the iodoacetamide group allows for the site-specific labeling of proteins at cysteine residues. This is particularly useful for attaching probes, such as fluorescent dyes or biotin, for detection and purification. The subsequent click chemistry reaction with the azide group allows for the attachment of a second molecule of interest with high efficiency and specificity.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Protocol for Thiol-Reactive Labeling of a Protein

-

Protein Preparation: Dissolve the protein containing a free cysteine in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5-8.5. The protein concentration should typically be in the range of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Reagent Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.

-

Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing and protection from light.

-

Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to a final concentration of ~50 mM.

-

Purification: Remove the unreacted labeling reagent and byproducts by dialysis, size-exclusion chromatography, or spin filtration.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagent Preparation:

-

Prepare a stock solution of the azide-labeled protein in a suitable buffer.

-

Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.

-

Prepare stock solutions of a copper(I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA).

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-labeled protein and a molar excess of the alkyne-containing molecule.

-

Add the copper-chelating ligand, followed by the copper(I) source.

-

Initiate the reaction by adding the reducing agent.

-

Incubate the reaction at room temperature for 1-4 hours.

-

-

Purification: Purify the final bioconjugate using an appropriate method, such as affinity chromatography, size-exclusion chromatography, or dialysis.

The following diagram illustrates a typical experimental workflow for protein labeling and subsequent click chemistry.

Experimental workflow for bioconjugation.

Quantitative Data

While specific quantitative data for this compound is often application-dependent and found within specific research publications, the following table provides a general overview of expected performance characteristics based on the known reactivity of iodoacetamides and click chemistry.

| Parameter | Typical Range/Value | Notes |

| Thiol-Labeling Efficiency | > 80% | Highly dependent on the accessibility of the cysteine residue, pH, and reaction conditions. |

| Click Reaction Efficiency | > 90% | CuAAC and SPAAC are generally very high-yielding reactions. |

| Reaction Time (Thiol) | 2 hours to overnight | Dependent on temperature and reagent concentrations. |

| Reaction Time (Click) | 15 minutes to 4 hours | Dependent on the specific click chemistry reaction and catalyst used. |

| Stability of Thioether Bond | High | The thioether bond formed is highly stable under physiological conditions. |

| Stability of Triazole Linkage | High | The triazole ring formed during the click reaction is very stable. |

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its heterobifunctional nature, combining a thiol-reactive iodoacetamide group with a bioorthogonal azide group, enables the precise and efficient construction of complex bioconjugates. The inclusion of a PEG spacer further enhances its utility by improving solubility and reducing steric hindrance. From the development of novel therapeutics like PROTACs to the site-specific labeling of proteins for proteomic studies, this compound offers a robust solution for a wide range of applications. This guide provides the foundational knowledge and protocols to empower researchers to effectively integrate this reagent into their workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | PROTAC linker | CAS# 1594986-04-5 | InvivoChem [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.com]

An In-depth Technical Guide to the Mechanism and Application of Iodoacetamide-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoacetamide-PEG3-azide is a heterobifunctional crosslinker that has emerged as a powerful tool in chemical biology, proteomics, and drug development. Its unique architecture, featuring a cysteine-reactive iodoacetamide (B48618) group and a bioorthogonal azide (B81097) handle connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables a diverse range of applications. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, and quantitative data to inform experimental design.

Core Mechanism of Action

This compound is a versatile molecule designed for the precise modification and conjugation of biomolecules. Its functionality is dictated by its three key components: the iodoacetamide group, the PEG3 spacer, and the azide group.

-

Iodoacetamide Group: This functional group is a highly reactive electrophile that specifically targets the thiol (-SH) group of cysteine residues in proteins and peptides. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the deprotonated thiol (thiolate) attacks the carbon atom bearing the iodine, displacing the iodide leaving group. This results in the formation of a stable and irreversible thioether bond.[1] The reactivity of iodoacetamide is significantly higher than chloroacetamide due to the better leaving group ability of iodine.[2]

-

PEG3 Spacer: The triethylene glycol (PEG3) linker is a short, hydrophilic spacer that imparts several advantageous properties. It increases the overall water solubility of the molecule and the resulting conjugate, which is beneficial when working with biomolecules in aqueous environments.[2] The flexibility of the PEG spacer also helps to minimize steric hindrance, allowing for efficient reaction of both the iodoacetamide and azide termini with their respective targets.[3]

-

Azide Group: The azide moiety is a bioorthogonal functional group, meaning it is chemically inert to most biological molecules and does not interfere with native cellular processes.[4] This allows for highly specific ligation reactions in complex biological milieu. The azide group participates in two primary types of "click chemistry" reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[5][6] This reaction is highly efficient and proceeds with excellent regioselectivity.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN) without the need for a metal catalyst.[5][7] The release of ring strain provides the driving force for the reaction, making it ideal for applications in living cells where the cytotoxicity of copper is a concern.[8]

-

Quantitative Data

Table 1: Iodoacetamide-Cysteine Reaction Parameters

| Parameter | Value | Conditions | Reference(s) |

| Second-Order Rate Constant | ~36 M⁻¹min⁻¹ (0.6 M⁻¹s⁻¹) | pH 7.0 | [3] |

| Second-Order Rate Constant | 107 M⁻¹s⁻¹ | pH 7.2 (with thioredoxin) | [9][10] |

| Optimal pH Range | 7.5 - 9.0 | [11][12] | |

| Commonly Used Concentration | 10-50 mM | In proteomics workflows | [13][14] |

| Incubation Time | 15 - 60 minutes | Room temperature, in the dark | [14][15] |

Note: The reaction rate is pH-dependent as it requires the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion.[9] At pH below neutral, the reaction is slower but more specific for cysteine.[16]

Table 2: Click Chemistry Reaction Parameters

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) | Key Features | Reference(s) |

| CuAAC | Azide + Terminal Alkyne | High, catalyst-dependent | Requires Cu(I) catalyst; high efficiency and regioselectivity. | [6][9] |

| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | 10⁻³ - 34 M⁻¹s⁻¹ | Copper-free; ideal for live-cell applications. | [15][17] |

Experimental Protocols

Protein Alkylation with this compound for Proteomics

This protocol describes the general steps for reducing and alkylating cysteine residues in a protein sample prior to mass spectrometry analysis.

Materials:

-

Protein sample (e.g., cell lysate, purified protein)

-

Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

This compound

-

Quenching reagent (e.g., DTT)

-

Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)

Procedure:

-

Protein Solubilization and Reduction:

-

Alkylation:

-

Cool the sample to room temperature.

-

Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO or water). Protect from light.

-

Add this compound to the protein solution to a final concentration of 10-20 mM (a 2-fold excess over the reducing agent is common).

-

Incubate at room temperature for 30-45 minutes in the dark.[15]

-

-

Quenching:

-

Add a quenching reagent, such as DTT, to a final concentration of 5-10 mM to react with any excess this compound.

-

Incubate at room temperature for 15 minutes in the dark.

-

-

Sample Preparation for Downstream Analysis:

-

The alkylated protein sample is now ready for downstream applications such as enzymatic digestion (e.g., with trypsin) for mass spectrometry-based proteomics.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for a CuAAC reaction to conjugate the azide-modified protein with an alkyne-containing molecule (e.g., a fluorescent probe, biotin).

Materials:

-

Azide-modified protein (from section 3.1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., Sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA, TBTA)

-

Reaction buffer (e.g., PBS, Tris buffer)

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of the azide-modified protein, alkyne-containing molecule, CuSO₄, sodium ascorbate (B8700270), and the ligand in the chosen reaction buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein and the alkyne-containing molecule (typically a 1.5 to 5-fold molar excess of the alkyne).

-

Add the copper-chelating ligand to the reaction mixture.

-

Add CuSO₄ to the reaction mixture. A common starting concentration is 1 mM.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., to a final concentration of 5 mM).[19]

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Purify the resulting conjugate using appropriate methods such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for SPAAC, which is ideal for live-cell labeling or when avoiding copper is necessary.

Materials:

-

Azide-modified biomolecule

-

Strained alkyne-containing molecule (e.g., DBCO-fluorophore)

-

Reaction buffer or cell culture medium

Procedure:

-

Prepare Reagents:

-

Dissolve the azide-modified biomolecule in the appropriate buffer or medium.

-

Prepare a stock solution of the strained alkyne in a compatible solvent (e.g., DMSO).

-

-

Reaction Setup:

-

Add the strained alkyne solution to the azide-containing sample. A 1.1 to 1.5 molar excess of the strained alkyne is often sufficient.[4]

-

-

Incubation:

-

Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the concentrations and reactivity of the components.[4]

-

-

Purification/Washing:

-

For in vitro reactions, purify the conjugate as described for CuAAC.

-

For live-cell labeling, wash the cells multiple times with buffer (e.g., PBS) to remove any unreacted strained alkyne. The cells can then be prepared for downstream analysis such as fluorescence microscopy.

-

Visualization of Mechanisms and Workflows

Mechanism of Action of this compound

Caption: The dual reactivity of this compound.

Quantitative Proteomics Workflow (Activity-Based Protein Profiling)

Caption: Workflow for activity-based protein profiling using this compound.

PROTAC Mechanism of Action

Caption: Targeted protein degradation via the PROTAC mechanism.

Applications

The unique properties of this compound make it suitable for a wide array of applications in biomedical research:

-

Proteomics and Activity-Based Protein Profiling (ABPP): It is used to selectively label and identify reactive cysteine residues in proteins, providing insights into enzyme activity and drug-target engagement.[20] The azide handle allows for the subsequent attachment of reporter tags like biotin (B1667282) for enrichment or fluorophores for imaging.

-

Bioconjugation: This linker facilitates the site-specific conjugation of proteins to other molecules, such as other proteins, peptides, nucleic acids, or small molecules, for various applications including the development of antibody-drug conjugates (ADCs).[2][4]

-

Drug Development (PROTACs): this compound serves as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5] In this context, the iodoacetamide group can be used to covalently attach to a ligand for a target protein, while the azide group is used to click onto a ligand for an E3 ubiquitin ligase, bringing the target protein in proximity for degradation.[11]

-

Surface Modification: The linker can be used to immobilize proteins onto surfaces for applications such as biosensors and microarrays.

Conclusion

This compound is a highly versatile and powerful chemical tool with a well-defined mechanism of action. Its dual reactivity, combined with the beneficial properties of the PEG spacer, enables researchers to perform precise bioconjugation, conduct in-depth proteomic studies, and develop novel therapeutic strategies like PROTACs. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the effective implementation of this compound in a variety of research and development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 12. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 19. msbioworks.com [msbioworks.com]

- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

An In-depth Technical Guide to Iodoacetamide-PEG3-azide: A Heterobifunctional Linker for Bioconjugation and Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Iodoacetamide-PEG3-azide. It is intended to be a valuable resource for researchers and scientists in the fields of bioconjugation, proteomics, and drug development who are utilizing this versatile heterobifunctional linker.

Core Chemical Structure and Properties

This compound is a chemical compound that features three key functional components: an iodoacetamide (B48618) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique combination of functionalities makes it a powerful tool for covalently linking molecules.[1][2]

The iodoacetamide moiety is a highly reactive electrophile that specifically targets and forms a stable thioether bond with sulfhydryl groups, which are present in the amino acid cysteine.[3][4] This reaction is most efficient at a slightly alkaline pH of 8 to 8.5.[5] The PEG3 spacer is a hydrophilic chain that enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance, which can improve the efficiency of conjugation reactions.[2] The azide group is a bioorthogonal functional group that can participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7] These reactions allow for the highly specific and efficient formation of a stable triazole linkage with molecules containing an alkyne or a strained alkyne (like DBCO), respectively.[6][7]

The table below summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C10H19IN4O4 | [8] |

| Molecular Weight | 386.19 g/mol | [8] |

| CAS Number | 1594986-04-5 | [8] |

| IUPAC Name | N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-iodoacetamide | [8] |

| Appearance | Liquid | [8] |

| Purity | >98% (typical) | [8] |

| Solubility | Soluble in DMSO. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline yields a clear solution of ≥ 2.5 mg/mL. | [6] |

| Storage Conditions | Store at -20°C for long-term storage (months to years), protected from light and moisture. For short-term storage (days to weeks), 0-4°C is suitable. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month. | [6][8] |

Experimental Protocols

Thiol-Reactive Labeling of Proteins

This protocol outlines the general steps for labeling cysteine residues in a protein with this compound.

Materials:

-

Protein of interest containing at least one cysteine residue

-

This compound

-

Reduction buffer (e.g., PBS with 5-10 mM DTT or TCEP)

-

Alkylation buffer (e.g., PBS, pH 8.0-8.5)

-

Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

-

Desalting column

Protocol:

-

Protein Reduction: If the protein contains disulfide bonds, they must first be reduced to free the sulfhydryl groups. Dissolve the protein in reduction buffer and incubate for 1 hour at room temperature.

-

Buffer Exchange: Remove the reducing agent by buffer exchange into alkylation buffer using a desalting column. This step is crucial as the reducing agent will react with the iodoacetamide.

-

Alkylation: Immediately add a 10- to 20-fold molar excess of this compound to the protein solution. The reaction should be performed in the dark to prevent the degradation of the iodoacetamide. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol to consume any unreacted iodoacetamide.

-

Purification: Remove excess reagents by buffer exchange or dialysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized protein (from section 2.1) and an alkyne-containing molecule.

Materials:

-

Azide-functionalized protein

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

THPTA or TBTA ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

-

Prepare Reagents: Prepare stock solutions of CuSO4, sodium ascorbate, and the ligand in the reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein and a 5- to 10-fold molar excess of the alkyne-containing molecule.

-

Add Copper and Ligand: Add the CuSO4 and ligand to the reaction mixture. A typical final concentration is 1-2 mM CuSO4 and 5-10 mM ligand.

-

Initiate Reaction: Add sodium ascorbate to a final concentration of 10-20 mM to reduce the Cu(II) to the catalytic Cu(I) species.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature.

-

Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents and the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free "click" reaction with a strained alkyne, such as DBCO.

Materials:

-

Azide-functionalized protein

-

DBCO-containing molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein and a 2- to 5-fold molar excess of the DBCO-containing molecule in the reaction buffer.

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by following the decrease in the DBCO absorbance at around 310 nm.[9]

-

Purification: Purify the conjugate using a suitable method to remove any unreacted DBCO-containing molecule.

Visualization of Chemical Structure and Workflows

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Bioconjugation Workflow

Caption: General workflow for bioconjugation.

Applications in Research and Development

This compound is a valuable tool in a wide range of applications, including:

-

Proteomics: It is used in quantitative proteomics for labeling cysteine-containing peptides.[1][10][11][12][13] The azide handle allows for the subsequent attachment of reporter tags for mass spectrometry analysis.

-

PROTACs: This linker is employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.[6]

-

Drug Development: The ability to conjugate different molecules makes it useful for creating antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

-

Biomaterial Science: this compound can be used to functionalize surfaces and nanoparticles for various biomedical applications.[2]

Safety and Handling

Iodoacetamide and related compounds are toxic if swallowed and may cause an allergic skin reaction.[14] It is important to handle this reagent with appropriate personal protective equipment, including gloves and eye protection. All work should be conducted in a well-ventilated area. For detailed safety information, refer to the manufacturer's safety data sheet (SDS).[14][15][16]

References

- 1. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, CAS 1594986-04-5 | AxisPharm [axispharm.com]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. medkoo.com [medkoo.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scite.ai [scite.ai]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mmbio.byu.edu [mmbio.byu.edu]

- 15. Iodoacetamide-PEG5-azide|MSDS [dcchemicals.com]

- 16. carlroth.com:443 [carlroth.com:443]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Iodoacetamide-PEG3-azide

This compound is a heterobifunctional crosslinker that serves as a versatile tool in bioconjugation, proteomics, and drug development. This molecule features two distinct reactive moieties: an iodoacetamide (B48618) group and an azide (B81097) group, connected by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer. The iodoacetamide end reacts specifically with sulfhydryl (thiol) groups, primarily found on cysteine residues in proteins, while the azide end enables covalent modification through highly efficient "click chemistry" reactions.[1][2] The PEG spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.[1][3]

This guide provides a comprehensive overview of the properties of this compound, its mechanisms of action, and detailed protocols for its application.

Core Properties

The fundamental physicochemical and handling properties of this compound are summarized below. Purity levels and appearance may vary slightly between suppliers.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₉IN₄O₄ | [1][4][5] |

| Molecular Weight | 386.19 g/mol | [1][4][6] |

| Exact Mass | 386.0500 u | [4] |

| CAS Number | 1594986-04-5 | [1][4] |

| Purity | Typically ≥95% to >98% | [1][4][5][7] |

| Appearance | Liquid or Solid | [4][8] |

| Structure | Heterobifunctional (Iodoacetamide, Azide) | [1] |

| Linker Type | Non-cleavable PEG3 | [1][7] |

Table 2: Handling, Storage, and Solubility

| Property | Value | Reference |

| Storage Conditions | Long-term at -20°C; Short-term at 0-4°C. Protect from light. | [4][5][6] |

| Shelf Life | >2 years if stored properly. | [4] |

| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. | [4][5] |

| Solubility | Soluble in DMSO, DCM, DMF. | [5] |

| Stock Solution Storage | In solvent: -80°C for up to 6 months; -20°C for up to 1 month. | [6] |

Mechanism of Action

This compound's utility stems from its two orthogonal reactive groups, allowing for sequential or independent conjugation reactions.

Iodoacetamide-Thiol Alkylation

The iodoacetamide group is a thiol-reactive moiety that undergoes an SN2 reaction with the deprotonated sulfhydryl group of a cysteine residue. This reaction forms a stable thioether bond, effectively blocking the cysteine and preventing disulfide bond formation.[2][3] Iodoacetamide is more reactive than its chloroacetamide analog, allowing for faster and more efficient conjugation, which is ideal for time-sensitive applications.[3] The reaction is most efficient at a slightly alkaline pH (7.5–8.5), where the thiol group is sufficiently deprotonated.[9][10]

Caption: Cysteine-iodoacetamide alkylation reaction.

Azide-Alkyne Click Chemistry

The terminal azide group is inert to most biological functional groups, making it an ideal handle for bioorthogonal ligation.[11] It can react with an alkyne-functionalized molecule via two primary "click" chemistry pathways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most common click reaction, where a copper(I) catalyst mediates the formation of a stable 1,4-disubstituted triazole ring from a terminal alkyne and an azide.[6][11][12]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide, which is advantageous for applications in living systems where copper toxicity is a concern.[6][11][13]

Caption: CuAAC and SPAAC click chemistry pathways.

Key Applications

The dual reactivity of this compound makes it suitable for a wide range of applications:

-

PROTAC Development: It is widely used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][6][8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8]

-

Bioconjugation: This linker can connect thiol-containing biomolecules (like proteins or peptides) to molecules functionalized with an alkyne, such as fluorescent dyes, biotin, or small molecule drugs.[1]

-

Quantitative Proteomics: In cysteine-reactivity profiling, iodoacetamide-alkyne probes are used to label cysteine residues.[14][15] The azide on this linker allows for the subsequent attachment of reporter tags for quantification by mass spectrometry.

-

Drug Delivery: The PEGylated scaffold can improve the stability, solubility, and bioavailability of drug conjugates.[1][3]

-

Surface Modification: The linker can be used to functionalize surfaces of nanoparticles, polymers, and hydrogels for various biomedical applications.[1][2]

Experimental Protocols

The following protocols provide a framework for using this compound. Optimization may be required based on the specific protein and reagents used.

Protocol 1: Cysteine-Specific Protein Labeling

This protocol describes the alkylation of cysteine residues on a purified protein.

Materials:

-

Protein of interest (containing accessible cysteine residues) in a suitable buffer (e.g., PBS, pH 7.4).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

This compound.

-

Reaction Buffer: Phosphate or Bicarbonate buffer, pH 7.5-8.5.

-

Quenching reagent (e.g., DTT, L-cysteine).

-

Desalting column (e.g., Sephadex G-25) for purification.[9]

Procedure:

-

Protein Preparation: Dissolve the protein to a concentration of 1-10 mg/mL in the reaction buffer.

-

Disulfide Reduction (Optional): If the protein contains disulfide bonds that need to be reduced for labeling, add a 10 to 20-fold molar excess of TCEP or DTT. Incubate at 37°C for 1 hour. If using DTT, it must be removed via a desalting column before adding the iodoacetamide reagent, as it will compete for the reaction.[9] TCEP does not need to be removed.

-

Alkylation Reaction: Prepare a stock solution of this compound (e.g., 10-50 mM in DMSO) immediately before use. Add a 10 to 20-fold molar excess of the reagent to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction must be protected from light to prevent degradation of the iodoacetamide.[10]

-

Quenching: Add a quenching reagent (e.g., DTT to a final concentration of 10 mM) to consume any unreacted this compound. Incubate for 15-30 minutes.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a pre-equilibrated desalting column.[9] Collect the protein-containing fractions. The azide-labeled protein is now ready for downstream applications.

Caption: Experimental workflow for protein labeling.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye) to the azide-labeled protein from Protocol 1.

Materials:

-

Azide-labeled protein (from Protocol 1).

-

Alkyne-containing molecule (e.g., Alkyne-Fluorophore).

-

Copper(II) Sulfate (CuSO₄).

-

Reducing Agent: Sodium Ascorbate (B8700270).

-

Copper Ligand (optional but recommended): THPTA or TBTA.[11][12]

-

Reaction Buffer: PBS, pH 7.4.

Procedure:

-

Prepare Reagents:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Azide-labeled protein.

-

Alkyne-molecule (use 5-20 molar excess over the protein).

-

Copper ligand (if used, add to a final concentration of ~1 mM).

-

CuSO₄ (add to a final concentration of ~0.2-1 mM).

-

Vortex briefly to mix.

-

-

Initiate Reaction: Add the freshly prepared sodium ascorbate to a final concentration of 2-5 mM to initiate the reaction.[12] Vortex gently.

-

Incubation: Incubate at room temperature for 30-60 minutes, protected from light.

-

Purification: Purify the final conjugate using a desalting column or dialysis to remove copper, excess reagents, and unreacted alkyne-molecule.

Caption: Experimental workflow for a CuAAC reaction.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the basic steps for preparing a protein sample, alkylated with this compound, for bottom-up proteomic analysis.

Materials:

-

Alkylated protein sample.

-

Digestion Buffer: e.g., 50 mM Ammonium Bicarbonate (ABC), pH ~8.

-

Denaturant (optional): Urea (B33335) or Guanidine-HCl.

-

Protease: Sequencing-grade Trypsin.

-

Reaction Quencher: Formic Acid (FA) or Trifluoroacetic acid (TFA).

-

Sample cleanup stage (e.g., C18 ZipTips).

Procedure:

-

Alkylation: Perform cysteine alkylation as described in Protocol 1. The covalent addition of the this compound moiety will result in a specific mass shift for each labeled cysteine.

-

Buffer Exchange: If necessary, exchange the sample into the digestion buffer (e.g., 50 mM ABC).

-

Denaturation: For complex samples or tightly folded proteins, add urea to a final concentration of 4-8 M and incubate to unfold the protein, making it accessible to the protease.

-

Digestion:

-

Dilute the sample with digestion buffer to reduce the denaturant concentration (e.g., <1 M for urea) to ensure trypsin activity.

-

Add trypsin at a ratio of 1:20 to 1:100 (enzyme:protein, w/w).

-

Incubate overnight at 37°C.[16]

-

-

Quench Digestion: Acidify the sample by adding FA or TFA to a final concentration of 0.1-1% to inactivate the trypsin.[16]

-

Sample Cleanup: Before LC-MS/MS analysis, desalt the peptide mixture using a C18 solid-phase extraction method (e.g., ZipTips or StageTips) to remove salts and detergents that interfere with mass spectrometry.

-

Analysis: The sample is now ready for analysis by LC-MS/MS. Peptides containing the this compound modification can be identified by their characteristic mass shift.

References

- 1. This compound, CAS 1594986-04-5 | AxisPharm [axispharm.com]

- 2. polysciences.com [polysciences.com]

- 3. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound, 1594986-04-5 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Creative Biolabs [creative-biolabs.com]

- 8. This compound | PROTAC linker | CAS# 1594986-04-5 | InvivoChem [invivochem.com]

- 9. leica-microsystems.com [leica-microsystems.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 12. confluore.com [confluore.com]

- 13. benchchem.com [benchchem.com]

- 14. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wur.nl [wur.nl]

An In-depth Technical Guide to Iodoacetamide-PEG3-azide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamide-PEG3-azide is a heterobifunctional crosslinker that has emerged as a powerful tool in chemical biology, proteomics, and drug discovery. This reagent possesses two distinct reactive moieties: an iodoacetamide (B48618) group and an azide (B81097) group, connected by a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for a two-step sequential or orthogonal bioconjugation strategy, enabling the precise linkage of biomolecules for a wide array of applications.

The iodoacetamide functional group selectively reacts with sulfhydryl (thiol) groups of cysteine residues in proteins and peptides, forming a stable thioether bond.[1] This reaction is a cornerstone of protein modification and labeling. The azide group, on the other hand, serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions are highly efficient, specific, and biocompatible, allowing for the attachment of a second molecule of interest, such as a fluorophore, a small molecule drug, or another biomolecule.

The PEG3 linker enhances the solubility and reduces steric hindrance of the reagent and its conjugates, which is particularly beneficial in biological systems.[1] A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, thereby inducing targeted protein degradation.[2][3]

This in-depth technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a discussion of its key applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The following table summarizes its key characteristics.

| Property | Value | References |

| Chemical Name | N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-iodoacetamide | [4] |

| Molecular Formula | C₁₀H₁₉IN₄O₄ | [4][5] |

| Molecular Weight | 386.19 g/mol | [4][5] |

| CAS Number | 1594986-04-5 | [2][4] |

| Appearance | Typically exists as a solid at room temperature; may also be a light yellow to brown liquid. | [2][4] |

| Purity | Typically >95% | [5] |

| Solubility | Soluble in DMSO, DMF, and DCM. | [5] |

| Storage Conditions | Store at -20°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2][4][5] |

Core Reactions and Mechanisms

The utility of this compound stems from its two distinct reactive groups, enabling a sequential conjugation strategy.

Thiol-Iodoacetamide Reaction

The iodoacetamide group reacts with the thiol group of cysteine residues via an SN2 nucleophilic substitution reaction. The thiolate anion acts as the nucleophile, attacking the carbon atom adjacent to the iodine, which serves as a good leaving group. This reaction forms a stable, covalent thioether bond.

The following diagram illustrates the reaction between a protein's cysteine residue and this compound.

Caption: Thiol-Iodoacetamide conjugation reaction.

Azide-Alkyne Click Chemistry

Once the protein is labeled with the azide group, it can be further modified using click chemistry.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole.[6][7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with the azide to form a stable triazole.[2][8] This method is particularly advantageous for live-cell labeling as it avoids the cytotoxicity associated with copper catalysts.

The following diagram depicts the general workflow of protein labeling and subsequent modification via click chemistry.

Caption: General workflow for protein modification.

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for labeling a protein containing accessible cysteine residues with this compound.

Materials:

-

Protein of interest (in a suitable buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., DTT or TCEP), optional

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

Procedure:

-

Protein Preparation:

-

If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, treat the protein with a 10-20 fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.

-

Remove the reducing agent using a desalting column equilibrated with the reaction buffer. The protein concentration should ideally be between 1-10 mg/mL.

-

-

Reagent Preparation:

-

Prepare a fresh stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF immediately before use. Protect the solution from light.[9]

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark. The optimal reaction time may need to be determined empirically.[10] The optimal pH for the reaction is between 7.5 and 8.5.[9][10]

-

-

Purification:

-

Remove the excess, unreacted this compound from the labeled protein using a desalting column or dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Confirm the successful labeling of the protein using techniques such as mass spectrometry (observing a mass shift corresponding to the addition of the linker) or by proceeding to the click chemistry step and detecting the incorporated tag.

-

Quantitative Parameters for Thiol-Iodoacetamide Reaction:

| Parameter | Recommended Range/Value | References |

| pH | 7.5 - 8.5 | [9][10] |

| Molar Excess of Reagent | 10 - 20 fold over protein | [9] |

| Reaction Time | 2 - 4 hours at room temperature, or overnight at 4°C | [10] |

| Temperature | 4°C to Room Temperature | [10] |

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein.

Materials:

-

Azide-labeled protein (from Protocol 1)

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions: 20 mM CuSO₄ in water, 100 mM sodium ascorbate (B8700270) in water (prepare fresh), and 50 mM THPTA or TBTA in DMSO/water.[11][12]

-

Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule (typically 2-10 fold molar excess over the protein).

-

Add the copper ligand to the reaction mixture (final concentration ~1 mM).

-

Add CuSO₄ (final concentration ~0.1-0.5 mM).

-

Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration ~1-5 mM).[11][12]

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the final conjugate using a desalting column, dialysis, or other appropriate chromatographic techniques to remove excess reagents and byproducts.

-

Quantitative Parameters for CuAAC Reaction:

| Component | Final Concentration | References |

| Azide-Labeled Protein | 1 - 10 µM | |

| Alkyne Molecule | 2 - 10 fold molar excess | [12] |

| CuSO₄ | 0.1 - 0.5 mM | [12] |

| Sodium Ascorbate | 1 - 5 mM | [12] |

| Ligand (THPTA/TBTA) | 0.5 - 2.5 mM | [12] |

Application Spotlight: PROTAC Synthesis and Mechanism

A prominent application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by dictating the spatial orientation of the target protein and the E3 ligase.

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound and its mechanism of action.

Caption: PROTAC synthesis workflow and mechanism of action.

Conclusion

This compound is a versatile and powerful tool for researchers in various scientific disciplines. Its heterobifunctional nature allows for the site-specific labeling of cysteine-containing proteins and subsequent bioorthogonal modification via click chemistry. The inclusion of a PEG spacer enhances its utility in biological systems. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of this reagent in a wide range of applications, from basic protein labeling to the sophisticated design of therapeutic agents like PROTACs. As the field of chemical biology continues to evolve, the demand for precise and efficient bioconjugation reagents such as this compound will undoubtedly continue to grow.

References

- 1. This compound, CAS 1594986-04-5 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | PROTAC linker | CAS# 1594986-04-5 | InvivoChem [invivochem.com]

- 5. This compound, 1594986-04-5 | BroadPharm [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. leica-microsystems.com [leica-microsystems.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. jenabioscience.com [jenabioscience.com]

An In-depth Technical Guide to Click Chemistry with Azide Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology, materials science, and drug discovery, the ability to efficiently and selectively form covalent bonds is paramount. "Click chemistry," a concept introduced by Nobel laureate K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][] Central to many of these powerful reactions is the azide (B81097) functional group, a small, bioorthogonal handle that can be readily incorporated into a wide array of molecules.[1] This guide provides a comprehensive technical overview of click chemistry involving azide linkers, with a focus on the two primary forms of the azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3]

The azide group (N₃) is an exemplary bioorthogonal handle due to its small size, which minimizes perturbation to the structure and function of biomolecules.[1] Furthermore, azides are stable in biological systems and do not typically react with endogenous functional groups, ensuring their specific reactivity with alkyne partners.[1][4] This specificity has made azide linkers indispensable tools in bioconjugation, drug development, and materials science.[4][5][6]

Core Principles of Azide-Alkyne Click Chemistry

The foundation of azide-alkyne click chemistry is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a stable triazole ring.[7][8] While the thermal reaction requires high temperatures and often results in a mixture of regioisomers, the development of catalyzed and strain-promoted versions has revolutionized its application.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to produce a 1,4-disubstituted triazole.[9] This reaction boasts a significant rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed version and proceeds under mild, often aqueous, conditions.[7][9] The key to a successful CuAAC reaction lies in maintaining the copper in its active Cu(I) oxidation state, which is typically achieved by using a reducing agent like sodium ascorbate (B8700270) and a stabilizing ligand.[9][10][11]

Logical Relationship: Key Components of CuAAC

Caption: Key components and their roles in the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC has emerged as a powerful alternative to CuAAC, particularly for applications in living systems, as it eliminates the need for a potentially cytotoxic copper catalyst.[3][12] The driving force for this reaction is the high ring strain of a cyclooctyne, the smallest stable cyclic alkyne.[3] This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.[3] Both the strained alkyne and the azide are bioorthogonal, meaning they do not typically engage in side reactions with native biological functional groups.[3]

Experimental Workflow: General Protein Labeling via SPAAC

Caption: A typical workflow for labeling an azide-modified protein using SPAAC.

Quantitative Data Presentation

The efficiency of click chemistry reactions is influenced by several factors, including the choice of catalyst, ligand, solvent, and the specific structure of the azide and alkyne. The following tables summarize key quantitative parameters for both CuAAC and SPAAC reactions.

Table 1: Typical Reaction Parameters for CuAAC

| Parameter | Small Molecule Synthesis | Bioconjugation | Reference(s) |

| Copper Source | 0.25 - 5 mol % | 0.25 - 1 mM | [9] |

| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | [9] |

| Reducing Agent | 5 - 10 mol % (or excess) | 5 - 50 equivalents (to azide) or 5 mM | [9] |

| Reactant Ratio (Azide:Alkyne) | ~1:1 | 4-50x excess of one reagent | [9][10] |

| Temperature | Room Temp. to 110 °C | Room Temperature | [9] |

| Reaction Time | 10 min - 24 h | 15 - 60 minutes | [9] |

| Typical Yields | >90% | Near-quantitative | [9] |

Table 2: Second-Order Rate Constants for SPAAC with Benzyl Azide

| Strained Alkyne | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| Bicyclo[6.1.0]nonyne (BCN) | ~0.002 - 0.004 | [13][14] |

| Dibenzocyclooctyne (DBCO) | ~0.1 - 0.3 | [13][14] |

| DIBAC | ~0.3 | [15] |

| BARAC | >1 | [15] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for performing CuAAC and SPAAC reactions for the purpose of bioconjugation.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general procedure for labeling an alkyne-modified protein with an azide-containing payload (e.g., a fluorescent dye).

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Azide-containing payload

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution and buffer to a final volume of 432.5 µL. The final protein concentration should be at least 2 µM.[11]

-

Add 10 µL of a 5 mM solution of the azide-containing payload. This should provide a ~2-fold molar excess of the azide over the alkyne groups on the protein.[11]

-

Prepare the catalyst premix by combining 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. This maintains a 5:1 ligand-to-copper ratio.[11] Add this premix to the reaction tube. The final concentration of CuSO₄ will be 0.10 mM.[11]

-

Add 25 µL of 100 mM aminoguanidine to the reaction mixture. This helps to intercept deleterious ascorbate by-products.[11][16]

-

Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate. The final concentration of sodium ascorbate will be 5 mM.[11]

-

Gently mix the solution by inverting the tube several times and incubate at room temperature for 30-60 minutes.[10][11]

-

Purify the labeled protein from excess reagents using size exclusion chromatography (e.g., a desalting column) or dialysis.

-

Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol outlines the conjugation of an azide-modified protein with a strained alkyne, such as a DBCO-functionalized molecule.

Materials:

-

Azide-modified protein, purified and buffer-exchanged into an amine-free buffer like PBS (pH 7.4).

-

DBCO-containing reagent (e.g., DBCO-PEG4-Fluorophore).

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

Procedure:

-

Determine the precise concentration of the azide-modified protein solution using a standard protein assay (e.g., BCA or Bradford).

-

Prepare a stock solution of the DBCO-containing reagent in anhydrous DMSO (e.g., 10 mM).

-

In a suitable reaction vessel, add the azide-modified protein solution.

-

Add the DBCO-reagent stock solution to the protein solution. A 2- to 4-fold molar excess of the DBCO reagent over the azide-modified protein is a common starting point.[12] The final concentration of DMSO in the reaction mixture should ideally be kept below 5% (v/v) to minimize potential effects on protein structure.[12]

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[3]

-

Remove the unreacted DBCO reagent and byproducts by size exclusion chromatography or dialysis against a suitable buffer.[3]

-

Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging and mass spectrometry.[3]

Applications in Drug Development

Click chemistry with azide linkers has become a cornerstone technology in drug development, enabling the construction of complex molecular architectures with high precision and efficiency.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, azide linkers facilitate the attachment of potent cytotoxic drugs to monoclonal antibodies. This "armed" antibody can then selectively deliver the payload to cancer cells, minimizing off-target toxicity. Both CuAAC and SPAAC are employed for this purpose, with SPAAC being particularly advantageous for conjugations involving sensitive antibody structures due to its copper-free nature.[17]

Signaling Pathway: ADC Mechanism of Action

Caption: Simplified pathway of an ADC from circulation to inducing cell death.

PROTACs and Molecular Glues

The modular nature of click chemistry is well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules. Azide linkers are used to connect a protein-of-interest binding moiety to an E3 ligase-recruiting moiety, facilitating targeted protein degradation.

Bioconjugation and Imaging

Azide linkers are widely used to attach imaging agents, such as fluorescent dyes or radiolabels, to biomolecules. This enables the tracking and visualization of biological processes in vitro and in vivo. The bioorthogonality of click chemistry ensures that the labeling reaction does not interfere with the biological system under investigation.[15][18]

Conclusion

Click chemistry with azide linkers represents a powerful and versatile platform for the precise and efficient construction of complex molecular architectures. The high reliability, specificity, and biocompatibility of both CuAAC and SPAAC have established them as indispensable tools for researchers, scientists, and drug development professionals. From the fundamental synthesis of novel compounds to the development of advanced therapeutics like ADCs, the principles and protocols outlined in this guide provide a solid foundation for leveraging the full potential of this remarkable chemical methodology.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. Azide-linkers for Drug Design - Enamine [enamine.net]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. jenabioscience.com [jenabioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 14. adcreview.com [adcreview.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 17. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Click chemistry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Iodoacetamide-PEG3-azide: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Iodoacetamide-PEG3-azide, a heterobifunctional linker critical in bioconjugation and drug development. It covers essential safety and handling procedures, detailed chemical properties, and practical applications, with a focus on enabling researchers to utilize this reagent effectively and safely.

Chemical and Physical Properties

This compound is a versatile molecule featuring a thiol-reactive iodoacetamide (B48618) group and a bioorthogonal azide (B81097) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the sequential and specific conjugation of different molecular entities.

| Property | Value | Source |

| Chemical Formula | C10H19IN4O4 | |

| Molecular Weight | 386.19 g/mol | |

| CAS Number | 1594986-04-5 | |

| Purity | Typically >95% - 98% | |

| Appearance | Liquid | |

| Solubility | Soluble in DMSO, DMF, DCM |

Safety and Handling

2.1 Hazard Identification and Precautionary Measures

Based on the reactivity of iodoacetamide, the following hazards should be considered.

-

Acute Toxicity: Toxic if swallowed.

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

-

Sensitization: May cause allergic skin reactions and allergy or asthma symptoms if inhaled.

-

Light and Moisture Sensitivity: The material can darken upon exposure to air and is sensitive to light and moisture.

2.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and ensure full body coverage.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

2.3 Storage and Stability

Proper storage is crucial to maintain the reagent's integrity.

| Condition | Duration | Source |

| -20°C | Long-term (months to years) | |

| 0-4°C | Short-term (days to weeks) | |

| -80°C | Up to 6 months (stock solution) |

Store in a tightly sealed, moisture-free container, protected from light. The product is typically shipped at ambient temperature and is stable for several weeks under these conditions.

2.4 Handling Procedures

-

Use anhydrous solvents such as DMF or DMSO to preserve the stability of the azide and iodoacetamide groups.

-

Handle in accordance with good industrial hygiene and safety practices.

-

Avoid formation of dust and aerosols.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

2.5 First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications and Experimental Protocols

This compound is primarily used in bioconjugation, proteomics, and the development of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its dual functionality allows for thiol-specific alkylation and subsequent "click" chemistry reactions.

3.1 Reaction Mechanisms

The utility of this linker stems from two key reactions:

-

Thiol Alkylation: The iodoacetamide group reacts specifically with thiol groups (e.g., from cysteine residues in proteins) to form a stable thioether bond. Iodoacetamide is more reactive than chloroacetamide, leading to faster and more efficient conjugation.

-

Azide-Alkyne Cycloaddition: The azide group participates in bioorthogonal click chemistry, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Reaction pathway for bioconjugation using this compound.

3.2 Experimental Protocol: Two-Step Protein Conjugation

This protocol outlines a general procedure for labeling a thiol-containing protein and subsequently conjugating it to an alkyne-modified molecule.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.5, free of primary amines and thiols).

-

This compound.

-

Anhydrous DMSO or DMF.

-

Alkyne-functionalized molecule of interest.

-

For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).

-

For SPAAC: A strained alkyne (e.g., DBCO, BCN).

-

Reaction buffers.

-

Size-exclusion chromatography (SEC) column for purification.

Procedure:

Step 1: Thiol-Alkylation (Labeling the Protein)

-

Prepare Protein: If necessary, reduce disulfide bonds in the protein using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Prepare Linker Stock: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Reaction: Add a 5- to 20-fold molar excess of the linker solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove excess, unreacted linker using a desalting column or SEC. The product is the azide-functionalized protein.

Step 2: Click Chemistry Conjugation

-

Prepare Reagents: Dissolve the alkyne-modified molecule in a compatible solvent. For CuAAC, prepare stock solutions of copper sulfate, sodium ascorbate, and TBTA.

-

Reaction:

-

For CuAAC: To the azide-functionalized protein, add the alkyne molecule, followed by the copper catalyst components.

-

For SPAAC: To the azide-functionalized protein, add the strained alkyne molecule.

-

-

Incubation: Incubate for 1-4 hours at room temperature.

-

Final Purification: Purify the final protein conjugate using SEC to remove excess reagents and byproducts.

Caption: Experimental workflow for a two-step bioconjugation reaction.

Conclusion

This compound is a powerful tool for creating complex biomolecular conjugates. Its heterobifunctional nature, combined with the hydrophilic PEG spacer, offers researchers a high degree of control and efficiency in their conjugation strategies. By adhering to the safety and handling guidelines outlined in this document, scientists can confidently and safely integrate this versatile linker into their research and development workflows.

Methodological & Application

Application Notes and Protocols for Site-Specific Protein Labeling using Iodoacetamide-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamide-PEG3-azide is a heterobifunctional crosslinker designed for the site-specific labeling of proteins and other biomolecules. This reagent features two key reactive moieties: an iodoacetamide (B48618) group and an azide (B81097) group, connected by a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The iodoacetamide group selectively reacts with the thiol group of cysteine residues, forming a stable thioether bond.[1][2] This specificity allows for the precise labeling of proteins at engineered or naturally occurring surface-accessible cysteine residues.

The terminal azide group provides a versatile handle for subsequent bioorthogonal "click chemistry" reactions.[1][3] This allows for the attachment of a wide variety of reporter molecules, such as fluorophores, biotin, or other small molecules, through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] The PEG3 linker enhances the solubility and reduces steric hindrance of the reagent, facilitating efficient labeling in aqueous environments.[1] This dual-reactivity makes this compound a powerful tool in various applications, including proteomics, drug discovery, and the development of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).[3]

Data Presentation

Quantitative Data Summary

| Parameter | Value | Method | Reference |

| Typical Cysteine Labeling Efficiency | 70-90% | UV/Vis Absorbance Spectra | [2][5] |

| Purity of this compound | ≥95% - 98% | Varies by supplier | [6] |

| Storage Temperature | -20°C | Supplier recommendation | [1][6] |

| Solubility | Soluble in DMSO, DMF, DCM | Supplier recommendation | [6] |

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Protein with this compound

This protocol outlines the steps for labeling a protein with available cysteine residues.

Materials:

-

Protein of interest with at least one accessible cysteine residue

-

This compound

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Reaction Buffer (e.g., Phosphate-buffered saline (PBS) or Tris buffer, pH 7.2-8.0)

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Desalting column or dialysis cassette for purification

-

Anhydrous DMSO or DMF

Procedure:

-

Protein Preparation:

-

If the target cysteine(s) are involved in disulfide bonds, reduction is necessary. Dissolve the protein in the Reaction Buffer.

-

Add a 10-20 fold molar excess of a reducing agent (e.g., DTT or TCEP).

-

Incubate for 1 hour at room temperature or 30 minutes at 37°C.

-

Remove the reducing agent using a desalting column or dialysis against the Reaction Buffer.

-

-

Labeling Reaction:

-

Immediately prior to use, prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF.

-